molecular formula C9H7F2NOS B13221268 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Katalognummer: B13221268
Molekulargewicht: 215.22 g/mol
InChI-Schlüssel: INGNUHRBUZFBEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with the molecular formula C9H7F2NOS and a molecular weight of 215.22 g/mol . This compound is characterized by its benzothiazepine core, which is a seven-membered ring containing both nitrogen and sulfur atoms, and is substituted with two fluorine atoms at the 6 and 8 positions.

Vorbereitungsmethoden

The synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiophenol with a suitable fluorinated ketone under acidic conditions to form the benzothiazepine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can be compared with other benzothiazepine derivatives:

These comparisons highlight the unique properties of this compound, such as its specific ring structure and substitution pattern, which contribute to its distinct chemical and biological activities.

Eigenschaften

Molekularformel

C9H7F2NOS

Molekulargewicht

215.22 g/mol

IUPAC-Name

6,8-difluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H7F2NOS/c10-5-3-6(11)9-7(4-5)14-2-1-8(13)12-9/h3-4H,1-2H2,(H,12,13)

InChI-Schlüssel

INGNUHRBUZFBEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=CC(=CC(=C2NC1=O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.